1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-Benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a pyrrole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Imidazole and pyridine derivatives are known to interact with a variety of biological targets. They serve as pharmacophores for many molecules with significant biological and therapeutic value . .
Mode of Action
The mode of action would depend on the specific targets that the compound interacts with. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. Imidazole derivatives are involved in a broad range of chemical and biological properties .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which might influence its absorption and distribution.
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways that the compound affects. For instance, some imidazole derivatives have been evaluated for their antitumor activity against HeLa cancer cell line .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound. For instance, the synthesis of some imidazole derivatives involves reactions that are promoted by certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by subsequent functionalization to introduce the pyrrole and pyridine rings. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-Benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
1-Benzyl-4-phenyl-1H-1,2,3-triazole: Similar triazole structure but lacks the pyrrole and pyridine rings.
N-(1-Benzyl-1H-pyrrol-2-yl)-1H-1,2,3-triazole-4-carboxamide: Contains both the pyrrole and triazole rings but lacks the pyridine ring.
1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the pyridine ring.
Uniqueness: 1-Benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of all three rings (triazole, pyrrole, and pyridine) in its structure. This combination of rings contributes to its diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-benzyl-N-(1-pyridin-2-ylethyl)-5-pyrrol-1-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-16(18-11-5-6-12-22-18)23-20(28)19-21(26-13-7-8-14-26)27(25-24-19)15-17-9-3-2-4-10-17/h2-14,16H,15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGKQYFKQKBBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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